What is Mogroside III-A1 structure and chemical formula?
What is Mogroside III-A1 structure and chemical formula?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-A1, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a compound of significant interest due to its potential therapeutic applications. As a non-caloric sweetener, it has garnered attention in the food and beverage industry. Beyond its sweetness, emerging research has highlighted its antioxidant, antidiabetic, and anticancer properties. This technical guide provides a detailed overview of the chemical structure, formula, and physicochemical properties of Mogroside III-A1. It further outlines experimental protocols for its isolation, purification, and characterization, and delves into its known biological activities and associated signaling pathways.
Chemical Identity and Properties
Mogroside III-A1 is a complex triterpenoid glycoside. Its core structure is a mogrol aglycone to which glucose moieties are attached.
Chemical Formula: C₄₈H₈₂O₁₉[1][2][3]
Molecular Weight: 963.15 g/mol [1][2]
Structure:
The chemical structure of Mogroside III-A1 is characterized by a tetracyclic triterpene core with multiple hydroxyl groups and glycosidic linkages. The arrangement of these functional groups is crucial for its biological activity and sweet taste.
Canonical SMILES: C--INVALID-LINK--(C)O)O[C@H]1--INVALID-LINK--CO[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)O)O)O[C@H]3--INVALID-LINK--CO)O)O)O">C@H[C@H]4CC[C@@]5([C@]4(C--INVALID-LINK--C)O)C">C@@HO)C)C
Physicochemical Properties
A summary of the key physicochemical properties of Mogroside III-A1 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₈₂O₁₉ | [1][2][3] |
| Molecular Weight | 963.15 g/mol | [1][2] |
| CAS Number | 88901-42-2 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonication) | |
| Storage | Store at -20°C, protected from light. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Experimental Protocols
Extraction and Isolation of Mogrosides from Siraitia grosvenorii**
The following protocol is a generalized procedure for the extraction of mogrosides from monk fruit.
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Preparation of Plant Material: Dried fruits of Siraitia grosvenorii are crushed into a coarse powder.
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Solvent Extraction: The powdered fruit is extracted with a 50% ethanol-water solution at a solid-to-liquid ratio of 1:20 (g/mL). The extraction is carried out at 60°C with shaking for 100 minutes. This process is typically repeated three times to ensure maximum yield.
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Filtration and Concentration: The extracts are combined, filtered, and then concentrated under reduced pressure to remove the ethanol.
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Purification by Macroporous Resin Chromatography: The concentrated aqueous extract is subjected to column chromatography using a macroporous adsorption resin (e.g., AB-8 or ADS-7). The column is first washed with deionized water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol in water to release the mogrosides. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Analysis
For the quantitative analysis of Mogroside III-A1, a reversed-phase HPLC method is commonly employed.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
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Flow Rate: 0.25 mL/min.
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Detection: UV detection at 210 nm or Evaporative Light Scattering Detector (ELSD).
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Injection Volume: 5 µL.
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Standard Preparation: A standard solution of Mogroside III-A1 in methanol is prepared for calibration.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: 1-2 mg of purified Mogroside III-A1 is dissolved in deuterated methanol (CD₃OD).
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Instrumentation: A 500 MHz NMR spectrometer is used to acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
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Data Interpretation: The chemical shifts and coupling constants are analyzed to confirm the structure of the molecule. Complete ¹H and ¹³C NMR assignments have been reported in the literature.
Mass Spectrometry (MS):
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Instrumentation: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for accurate mass determination and fragmentation analysis.
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Ionization Mode: Typically performed in negative ion mode.
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Expected Ion: The [M-H]⁻ ion is observed at m/z 961.5316.
Biological Activities and Signaling Pathways
Mogroside III-A1 and other mogrosides have been shown to possess a range of biological activities.
Antioxidant Activity
Mogrosides exhibit antioxidant properties by scavenging reactive oxygen species (ROS). In studies using mouse insulinoma NIT-1 cells, mogrosides were found to reduce intracellular ROS levels induced by palmitic acid. This antioxidant effect may contribute to the protection of pancreatic β-cells from oxidative stress, a key factor in the pathogenesis of type 2 diabetes.
Antidiabetic Effects
The antidiabetic activity of mogrosides is linked to several mechanisms. Mogroside-rich extracts have been shown to improve glucose metabolism and reduce fasting blood glucose levels. One of the proposed mechanisms is the activation of the AMP-activated protein kinase (AMPK) signaling pathway in the liver, which plays a crucial role in regulating energy homeostasis. Furthermore, mogrosides can modulate the gut microbiota and improve the intestinal mucosal barrier, which may also contribute to their hypoglycemic effects.
Anticancer Properties
Emerging evidence suggests that mogrosides possess anticancer activities. For instance, Mogroside V has been shown to inhibit the proliferation of pancreatic cancer cells by promoting apoptosis and inducing cell cycle arrest. This effect is partly mediated through the regulation of the STAT3 signaling pathway. By inhibiting the phosphorylation of STAT3, Mogroside V can downregulate the expression of downstream targets involved in cell proliferation (e.g., CCND1, CDK2) and survival (e.g., BCL2), while upregulating cell cycle inhibitors (e.g., CDKN1A).
Visualizations
Biosynthetic Pathway of Mogrosides
The biosynthesis of mogrosides from squalene involves a series of enzymatic reactions, including epoxidation, cyclization, hydroxylation, and glycosylation. The following diagram illustrates the general pathway leading to the formation of various mogrosides.
Caption: Generalized biosynthetic pathway of major mogrosides.
Anticancer Signaling Pathway of Mogroside V
The following diagram illustrates the proposed mechanism of action of Mogroside V in inhibiting pancreatic cancer cell proliferation.
Caption: Mogroside V inhibits STAT3 signaling in pancreatic cancer cells.
Conclusion
Mogroside III-A1 is a multifaceted natural compound with significant potential in both the food and pharmaceutical industries. Its well-defined chemical structure and properties, coupled with established analytical methods, provide a solid foundation for further research. The elucidation of its biological activities, particularly its antioxidant, antidiabetic, and anticancer effects, opens up new avenues for the development of novel therapeutic agents. Further investigation into the specific molecular targets and signaling pathways of Mogroside III-A1 will be crucial for realizing its full therapeutic potential.
